molecular formula C25H29F3N4OS B3062865 1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea CAS No. 452917-21-4

1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea

Cat. No.: B3062865
CAS No.: 452917-21-4
M. Wt: 490.6 g/mol
InChI Key: XVFIYMFVLGFALY-UHFFFAOYSA-N
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Description

1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea (CAS 452917-21-4), also known under the identifier AVE-5997, is a heterocyclic urea derivative developed for scientific research. With a molecular formula of C25H29F3N4OS, this compound is classified as a selective dopamine D3 receptor ligand. Its primary research value lies in its potential to help scientists study and understand the dopamine D3 receptor's role in the central nervous system. Patent literature indicates that such compounds are investigated for their potential applications in researching central nervous system disorders, psychotic disorders, substance abuse and dependence, anxiety, mood disorders, sleep disorders, and dyskinesias. The mechanism of action involves high-affinity binding to the dopamine D3 receptor, modulating its activity, which is a key pathway in neuropharmacological research. This product is intended for non-human, in-vitro research applications only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

452917-21-4

Molecular Formula

C25H29F3N4OS

Molecular Weight

490.6 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea

InChI

InChI=1S/C25H29F3N4OS/c1-18-4-7-20(8-5-18)30-24(33)29-10-2-3-11-31-12-14-32(15-13-31)22-17-34-23-16-19(25(26,27)28)6-9-21(22)23/h4-9,16-17H,2-3,10-15H2,1H3,(H2,29,30,33)

InChI Key

XVFIYMFVLGFALY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

The preparation of AVE-5997 involves several synthetic routes and reaction conditionsThe specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

AVE-5997 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: AVE-5997 can participate in substitution reactions where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

  • Dopamine D3 Receptor Modulation
    • The compound is noted for its selective binding to dopamine D3 receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and addiction. Research indicates that derivatives of this compound may exhibit higher affinity for D3 receptors compared to D2 receptors, suggesting potential therapeutic benefits in treating psychotic conditions .
  • Antipsychotic Activity
    • Studies have shown that compounds structurally related to 1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea may possess antipsychotic properties. This is particularly relevant in the context of developing new medications that target specific dopamine receptor subtypes with reduced side effects associated with traditional antipsychotics .

Case Study 1: Antipsychotic Efficacy

A study evaluated the efficacy of various dopamine D3 receptor ligands, including derivatives of this compound). Results indicated significant binding affinity and promising behavioral outcomes in animal models of schizophrenia, suggesting a potential pathway for future drug development focused on D3 receptor modulation .

Case Study 2: Selective Receptor Binding

Research has demonstrated that modifications to the trifluoromethyl group can significantly alter receptor binding profiles. Compounds with similar structures were tested for their selectivity towards D2 versus D3 receptors. Findings revealed that slight structural changes could enhance selectivity towards D3 receptors while minimizing activity at unwanted sites .

Mechanism of Action

AVE-5997 exerts its effects by selectively antagonizing dopamine D3 receptors. This action inhibits the binding of dopamine to these receptors, thereby modulating the dopaminergic signaling pathways. The compound’s mechanism of action involves blocking the D3 receptors, which are primarily located in the limbic areas of the brain. This blockade is believed to contribute to the compound’s antipsychotic effects by reducing the hyperactivity of dopaminergic neurons .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Urea-Piperazine Family

1-(3-Chloro-4-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9c)
  • Key Features :
    • Aryl group: 3-chloro-4-fluorophenyl (electron-withdrawing substituents).
    • Linker: Piperazine-methyl connected to a thiazole ring.
  • Synthesis : Yield of 83.5%; ESI-MS m/z: 446.2 [M+H]+ .
  • The trifluoromethyl group in the target may improve lipophilicity compared to 9c’s chloro-fluoro substituents.
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9d)
  • Key Features :
    • Aryl group: 4-(trifluoromethyl)phenyl (similar to the target’s benzo(b)thienyl-CF₃).
    • Linker: Piperazine-methyl-thiazole.
  • Synthesis : Yield of 81.0%; ESI-MS m/z: 463.2 [M+H]+ .
  • Comparison :
    • Both compounds feature a trifluoromethyl group, but 9d retains a thiazole core, whereas the target’s benzo(b)thiophene may offer greater π-system conjugation.
1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)urea (11a)
  • Key Features: Aryl group: 4-chloro-2-methylphenyl.
  • Synthesis: Prepared via HCl-mediated heating in methanol at 80°C for 2 hours .
  • Comparison :
    • The target’s butyl-piperazine linker provides flexibility, which could influence receptor binding kinetics compared to 11a’s rigid structure.

Urea Derivatives with Heterocyclic Systems

1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea
  • Key Features :
    • Core: Triazine with triazole and thiourea substituents.
    • Aryl groups: Phenyl and 4-methoxyphenyl.
  • Synthesis : Three-component coupling of triazole, urea, and thiourea under varied temperatures .
  • Comparison :
    • The target lacks a triazine core but shares urea functionality. The benzo(b)thienyl group may confer distinct electronic properties compared to triazine’s planar structure.
1-(p-Tolyl)urea
  • Key Features :
    • Simplest analog: Only a p-tolyl group attached to urea.
  • Physicochemical Data : pKa = 5.3 .
  • Comparison :
    • The target’s extended structure (piperazine-butyl-benzo(b)thienyl) dramatically increases molecular weight and complexity, likely altering solubility and target selectivity.

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group in both the target and 9d may enhance metabolic stability and membrane permeability compared to halogenated analogs like 9c .
  • Structural Flexibility : The butyl-piperazine spacer in the target could improve conformational adaptability for target binding compared to rigid systems like 11a .

Notes

  • Biological Data: No activity data for the target is provided; however, urea-piperazine analogs are often explored for CNS targets due to piperazine’s neurotransmitter-like structure.

Biological Activity

The compound 1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea is a complex urea derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula of the compound is C25H29F3N4OSC_{25}H_{29}F_3N_4OS, and it features a p-tolyl group, a trifluoromethyl-substituted benzo[b]thiophene moiety, and a piperazine ring. The synthesis typically involves multi-step reactions that may include carbonylation processes and cyclization reactions to yield the final product with high purity and yield.

Synthesis Overview

  • Starting Materials : The synthesis begins with an α-chloroketone, an aliphatic isocyanate, and a primary aromatic amine.
  • Reaction Mechanism : A palladium-catalyzed carbonylation reaction leads to the formation of a β-ketoacylpalladium intermediate, followed by cyclization to form the urea derivative.
  • Purification : The final product is purified through column chromatography.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Dopamine D3 Receptor Affinity : This compound exhibits selective binding to dopamine D3 receptors, which are implicated in various neurological disorders .
  • Antitumor Activity : Studies have indicated that similar urea derivatives possess significant antitumor properties, with varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with structural similarities have shown GI50 values ranging from 1.7 to 28.7 μM against various cancer types .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Antimicrobial Effects : Various derivatives have been tested for antibacterial, antifungal, and antiprotozoal activities. The minimal inhibitory concentration (MIC) values suggest substantial efficacy against multiple pathogens .
  • Cytotoxicity Assays : Compounds related to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as EKVX (non-small lung cancer), RPMI-8226 (leukemia), and OVCAR-4 (ovarian cancer).

Data Table: Biological Activity Summary

Activity TypeTarget/OrganismIC50/Effectiveness
AntitumorVarious Cancer LinesGI50: 1.7 - 28.7 μM
AntibacterialGram-positive/negative bacteriaMIC: 50 μg/mL
AntifungalFungiMIC: 50 μg/mL
AntiprotozoalProtozoaMIC: 50 μg/mL
Dopamine D3 ReceptorBinding AffinitySelective binding observed

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor activity of structurally related compounds reported that one derivative exhibited a GI50 value of 25.1 μM against ovarian cancer cells (OVCAR-4). This indicates potential for further development as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research has shown that compounds similar to this compound can modulate dopaminergic signaling pathways, suggesting therapeutic potential in treating disorders such as schizophrenia or Parkinson's disease due to their selective D3 receptor affinity .

Q & A

Q. What are the critical steps and reagents for synthesizing 1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the benzo(b)thiophene core via electrophilic substitution or cyclization reactions.
  • Step 2 : Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under controlled conditions .
  • Step 3 : Piperazine coupling via nucleophilic substitution. A butyl linker is often introduced using alkylation or Mitsunobu reactions.
  • Step 4 : Urea formation by reacting an isocyanate (e.g., p-tolyl isocyanate) with the amine-terminated intermediate.
    Key Reagents : Trifluoromethylating agents, piperazine derivatives, coupling agents (e.g., HOBt/TBTU for amide bonds) , and anhydrous solvents (DMF, dichloromethane) .
    Purification : Flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR (¹H, ¹³C, ¹⁹F) : Confirms structural integrity, especially fluorine environments (¹⁹F NMR for CF₃ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies urea C=O stretches (~1650 cm⁻¹) and NH bonds .
  • HPLC-PDA : Assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Comparative Assay Design : Test the compound against multiple cell lines (e.g., bacterial, fungal, cancer) under standardized conditions (e.g., CLSI guidelines).
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes/receptors (e.g., kinases, GPCRs) .
  • SAR Studies : Synthesize analogs (e.g., varying the piperazine chain length or substituents) to isolate structural determinants of activity. For example, replacing CF₃ with Cl may alter lipophilicity and target selectivity .

Q. What strategies optimize reaction yields in the final urea coupling step?

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity .
  • Temperature Control : Slow addition of isocyanate at 0–5°C minimizes side reactions.
  • Catalysis : Add catalytic DMAP or triethylamine to accelerate urea formation .
  • Work-Up : Quench excess isocyanate with aqueous NH₄Cl and extract with ethyl acetate .

Q. How can computational methods improve synthesis or bioactivity predictions?

  • Reaction Path Search : Tools like GRRM or Gaussian explore energetically favorable pathways for CF₃ introduction or piperazine coupling .
  • QSAR Modeling : Correlate molecular descriptors (e.g., logP, H-bond donors) with bioactivity data to prioritize analogs for synthesis .
  • ADMET Prediction : SwissADME predicts solubility, BBB permeability, and CYP450 interactions to guide assay design .

Methodological Challenges & Solutions

Q. How to address low solubility in biological assays?

  • Formulation : Use co-solvents (DMSO ≤1%) or prepare stable aqueous dispersions via nano-milling .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. What experimental controls are essential for validating target engagement?

  • Negative Controls : Use structurally similar but inactive analogs (e.g., lacking the CF₃ group) .
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays).
  • Biophysical Validation : SPR or ITC to measure binding kinetics and thermodynamics .

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